molecular formula C8H5N3O4S B1219375 Fanft CAS No. 24554-26-5

Fanft

Cat. No. B1219375
CAS RN: 24554-26-5
M. Wt: 239.21 g/mol
InChI Key: ZQBWQLJJMGJREB-UHFFFAOYSA-N
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Description

When investigating the molecular and chemical properties of compounds, density functional theory (DFT) and other computational chemistry methods are often used to predict various properties. These include bond lengths, bond angles, vibrational frequencies, and reaction barrier heights among others (Riley, Op't Holt, & Merz, 2007). Understanding the molecular structure, chemical reactions, physical, and chemical properties of a compound requires comprehensive computational analyses and experimental validations.

Synthesis Analysis

The synthesis and structure of complex organic molecules, like oligonaphthofurans, are explored using bottom-up methods. Such compounds exhibit unique physical and chemical characteristics due to their specific molecular arrangements and have been studied for their optical properties (Nakanishi et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analyses often involve DFT calculations to explore equilibrium geometries, electronic states, and vibrational frequencies of molecules. Such studies provide insights into the stability and structural preferences of molecules, including small iron-doped carbon clusters (Zhu & Li, 2009).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of molecules, such as charged titanium-doped carbon clusters, utilize DFT to understand the stability and electronic properties of various molecular isomers. These studies help elucidate the fundamental chemical behavior of complex molecules (Largo et al., 2007).

Physical Properties Analysis

The physical properties of molecules, including their reactivity and kinetic stability, can be predicted using quantum chemistry methods. This involves calculations of parameters such as ionization potential, electron affinity, and electronegativity, which are critical for understanding molecular behavior (Stefaniu & Pintilie Lucia, 2018).

Chemical Properties Analysis

The chemical properties of molecules, including their bonding nature and interaction with light, can exhibit unique features such as Fano resonances. These properties are crucial for applications in sensors, optical switches, and other photonic devices (Cao et al., 2020).

Scientific Research Applications

Carcinogenesis Model Development

  • Overview : FANFT, or N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, has been instrumental in developing theoretical models of carcinogenesis, particularly in the context of urinary bladder cancer. These models integrate various biological aspects like cell populations, mitotic rates, and hyperplasia to estimate tumor occurrences and effects of substances like FANFT and sodium saccharin on carcinogenesis (Greenfield, Ellwein, & Cohen, 1984).

Experimental Studies on Carcinogenesis

  • Initiation and Promotion Phases : Research has demonstrated the role of FANFT in the initiation phase of bladder carcinogenesis. Studies involving coadministration of aspirin, known for inhibiting prostaglandin H synthase, with FANFT during the initiation phase have shown a reduction in carcinoma incidence, suggesting the involvement of this enzyme system in FANFT's carcinogenic mechanism (Sakata et al., 1986).

  • Progression of Urinary Bladder Cancer Lesions : Studies have focused on the progression and reversibility of urinary bladder cancer lesions in rats fed FANFT. It's observed that hyperplasia induced by FANFT is reversible if the administration of FANFT is ceased within a specific time frame, highlighting the stages of bladder epithelium changes (Jacobs et al., 1977).

  • Metabolic Activation and Excretion Studies : The role of renal metabolism and excretion in the process of FANFT-induced bladder cancer has been a significant area of study. Research indicates that FANFT is metabolically activated, involving renal clearances and deformylation to its less potent carcinogenic form (Spry et al., 1985).

Therapeutic Studies

  • Biologic Modifiers and Chemotherapeutic Agents : The response of FANFT-induced tumors to various treatments, including biologic modifiers and chemotherapeutic agents, has been researched. This includes the study of tumor growth inhibition and survival improvement through the administration of cyclophosphamide and biologic modifiers (Katsuoka & Dekernion, 1983).

Safety And Hazards

As a potent nitrofuran derivative tumor initiator, FANFT poses significant health risks. It’s known to cause bladder tumors in all animals studied and is mutagenic to many bacteria . Therefore, handling and exposure to FANFT should be done with extreme caution.

properties

IUPAC Name

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWQLJJMGJREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4S
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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DSSTOX Substance ID

DTXSID4020953
Record name N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide
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Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992)
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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Product Name

Fanft

CAS RN

24554-26-5
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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Record name N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
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Record name FANFT
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Record name FANFT
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Record name N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide
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Melting Point

549.5 to 562.1 °F (NTP, 1992)
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20775
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,200
Citations
DD Mickey, GH Mickey, WM Murphy, HB Niell… - The Journal of …, 1982 - Elsevier
Four longterm murine bladder tumor cell lines were established in vitro. The 4 lines were initiated from primary N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide (FANFT) induced murine …
Number of citations: 39 www.sciencedirect.com
M Matsushima - … Gakkai zasshi. The japanese journal of …, 1977 - pubmed.ncbi.nlm.nih.gov
… Urinary bladder carcinogenicity of FANFT (initiating factor) and L-tryptophan (promoting factor) in mice (author's transl)] … Urinary bladder carcinogenicity of FANFT (initiating factor) …
Number of citations: 28 pubmed.ncbi.nlm.nih.gov
SH Selman, GM Garbo, RW Keck… - The Journal of …, 1987 - Elsevier
Rats engrafted with transplantable N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide (FANFT) induced urothelial tumors were treated with purpurin derivatives and red light (>590 nm., 360 …
Number of citations: 50 www.sciencedirect.com
HB Niell, DD Mickey, MS Soloway, CA Wood - Cancer, 1982 - Wiley Online Library
Four N‐[4‐(5‐nitro‐2‐furyl)‐2‐thiazolyl]‐Formamide (FANFT)‐induced mouse bladder tumor (MBT) lines were tested for their ability to form colonies in a tumor stem cell assay. …
C Anderström, SL Johansson… - … Scandinavica Series A …, 1983 - Wiley Online Library
… FANFT administered at 0.2% in the diet for 11 weeks resulted in a high incidence of urinary … of 0.2% FANFT for 6 weeks followed by 0.535% phenacetin while FANFT for 6 weeks …
Number of citations: 23 onlinelibrary.wiley.com
MS Soloway, SM Cohen, JB Dekernion… - The Journal of …, 1975 - auajournals.org
… The group receiving FANFT alone was larger to allow for collection of quantities of urine for cytologic m,Hucv, … FANFT was incorporated in an 0.1 per cent concentration into color-coded …
Number of citations: 40 www.auajournals.org
T Masui, AM Mann, CD Borgeson… - Teratogenesis …, 1993 - Wiley Online Library
Male F344 rats were fed N[4‐(5‐nitro‐2‐furyl)‐2‐thiazolyl]formamide (FANFT) for up to 4 wk, then given the basal diet with or without 5% sodium saccharin for up to 100 wk. In a …
Number of citations: 22 onlinelibrary.wiley.com
BU Pauli, KE Kuettner, RS Weinstein - Journal of Microscopy, 1979 - Wiley Online Library
This paper describes a set of simple methods for comparative light and electron microscopy studies on tissue cultured tumour cells derived from both noninvasive and invasive …
Number of citations: 29 onlinelibrary.wiley.com
SH Selman, B Qin, HR James, RW Keck, GM Garbo… - The Journal of …, 1990 - Elsevier
Abstract Changes in blood flow to transplantable N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide induced bladder tumors growing subcutaneously in the flanks of Fischer CDF (F344/CrlBR) …
Number of citations: 15 www.sciencedirect.com
WA Croft, MA Croft, KP Paulus, JH Williams… - …, 1981 - academic.oup.com
The failure of N-ethylretinamide and N-(2-hydroxy-ethyl)retinamide to inhibit the incidence or severity of bladder carcinoma in female Fischer rats initiated with N-[4-(5-nitro-2-furyl)-2-…
Number of citations: 16 academic.oup.com

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